4-Bromo-6-tert-butylpyrimidine
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Overview
Description
4-Bromo-6-tert-butylpyrimidine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. The presence of a bromine atom at position 4 and a tert-butyl group at position 6 makes this compound unique and useful in various chemical reactions and applications.
Mechanism of Action
Target of Action
4-Bromo-6-tert-butylpyrimidine (4-Bromo-6-TBP) is primarily used as an amide activation system for the direct transformations of both secondary and tertiary amides . It serves as an alternative to pyridine derivatives like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) and 2-fluoropyridine (2-F-Pyr.) .
Mode of Action
The compound interacts with its targets (secondary and tertiary amides) to facilitate their direct transformation . This interaction is part of an amide activation system that has been shown to be versatile for the transformations of both secondary and tertiary amides .
Biochemical Pathways
It is known that the compound plays a crucial role in amide transformation reactions . These reactions are fundamental in the synthesis of various alkaloids and N-containing medicinal agents .
Result of Action
The primary result of 4-Bromo-6-TBP’s action is the direct transformation of secondary and tertiary amides . This transformation is crucial in the synthesis of various alkaloids and N-containing medicinal agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-6-tert-butylpyrimidine can be synthesized through several methods. One common approach involves the bromination of 6-tert-butylpyrimidine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-tert-butylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group using palladium catalysts and boronic acids.
Reduction Reactions: The compound can be reduced to form 4-tert-butylpyrimidine by using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols), solvents (acetonitrile, dichloromethane), and bases (triethylamine).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4), boronic acids, bases (potassium carbonate), and solvents (toluene, ethanol).
Reduction Reactions: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).
Major Products:
- Substituted pyrimidines (e.g., 4-amino-6-tert-butylpyrimidine).
- Coupled products (e.g., 4-aryl-6-tert-butylpyrimidine).
- Reduced products (e.g., 4-tert-butylpyrimidine).
Scientific Research Applications
4-Bromo-6-tert-butylpyrimidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals, agrochemicals, and materials science.
Biology: Employed in the study of enzyme inhibitors and receptor modulators. Its derivatives can be used to investigate biological pathways and mechanisms.
Medicine: Potential applications in drug discovery and development. It serves as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
4-Bromo-2,6-dimethylpyrimidine: Similar structure with bromine at the 4-position and methyl groups at the 2 and 6 positions.
4-Chloro-6-tert-butylpyrimidine: Chlorine atom at the 4-position instead of bromine.
4-Iodo-6-tert-butylpyrimidine: Iodine atom at the 4-position instead of bromine.
Uniqueness: 4-Bromo-6-tert-butylpyrimidine is unique due to the combination of the bromine atom and the tert-butyl group, which imparts specific reactivity and steric properties. This makes it a versatile intermediate in organic synthesis and valuable for creating diverse chemical entities.
Properties
IUPAC Name |
4-bromo-6-tert-butylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-8(2,3)6-4-7(9)11-5-10-6/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKBSZKDEPRJOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355786 |
Source
|
Record name | 4-bromo-6-tert-butylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19136-36-8 |
Source
|
Record name | 4-bromo-6-tert-butylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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